1,3-Dinitroadamantane

Descripción

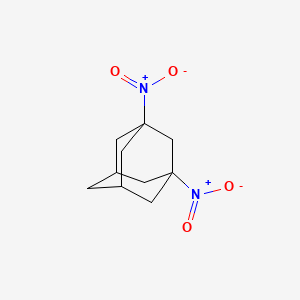

1,3-Dinitroadamantane is a nitrated derivative of adamantane, a diamondoid hydrocarbon renowned for its rigid, cage-like structure. This compound features two nitro (-NO₂) groups at the 1- and 3-positions of the adamantane framework. Its synthesis typically involves nitrolysis of 1,3-dichloroadamantane with fuming nitric acid, yielding a mixture of products that can be isolated via flash chromatography . Density functional theory (DFT) calculations reveal a heat of formation (HOF) of 320.5 kJ/mol for this compound, reflecting its high energy storage capacity .

Propiedades

Fórmula molecular |

C10H14N2O4 |

|---|---|

Peso molecular |

226.23 g/mol |

Nombre IUPAC |

1,3-dinitroadamantane |

InChI |

InChI=1S/C10H14N2O4/c13-11(14)9-2-7-1-8(4-9)5-10(3-7,6-9)12(15)16/h7-8H,1-6H2 |

Clave InChI |

USKZHFZEQOROEM-UHFFFAOYSA-N |

SMILES canónico |

C1C2CC3(CC1CC(C2)(C3)[N+](=O)[O-])[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Isomers and Analogous Compounds

2,2-Dinitroadamantane

- Molecular Formula : C₁₀H₁₄N₂O₄ (identical to 1,3-dinitroadamantane).

- Synthesis : Prepared via alkaline nitration of 2-nitroadamantane with sodium nitrite and silver nitrate, achieving an 89% yield .

- Properties :

2,2,6,6-Tetranitroadamantane

- Molecular Formula : C₁₀H₁₂N₄O₈.

- Synthesis : Derived from the dioxime of 2,6-adamantanedione via bromonitro intermediates and subsequent nitration with tetranitromethane .

- Properties: Exceptionally high thermal stability, surpassing even 1,3,5,7-tetranitroadamantane, due to symmetrical nitro group placement . Potential applications in high-performance explosives requiring stability under extreme conditions.

1-Amino-3-nitroadamantane

- Molecular Formula : C₁₀H₁₆N₂O₂.

- Synthesis : Custom synthesis routes involve functional group interconversion, such as reduction or amination of nitro precursors .

- Properties: The amino group (-NH₂) introduces basicity and hydrogen-bonding capability, making it suitable for pharmaceutical intermediates (e.g., memantine derivatives) .

Comparative Data Table

Key Research Findings

Positional Isomerism Effects :

- Nitro group placement significantly impacts stability. This compound’s para-substitution minimizes steric clash, enhancing thermal stability over 2,2-dinitroadamantane .

- Symmetrical tetranitro derivatives (e.g., 2,2,6,6-tetranitroadamantane) exhibit superior stability due to balanced electronic and steric effects .

Functional Group Influence: Replacing a nitro group with an amino group (as in 1-amino-3-nitroadamantane) reduces HOF by ~40%, shifting applications from explosives to bioactive molecules .

Synthetic Challenges :

- Nitrolysis conditions (e.g., nitric acid concentration, temperature) critically affect product distribution. For example, omitting acetic anhydride yields 2-oxaadamantane byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.